3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride
Description
Historical Context of Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine derivatives have played a pivotal role in drug discovery since the mid-20th century, owing to their ability to mimic natural alkaloids and modulate biological pathways. The saturated pyrrolidine ring offers distinct advantages over planar aromatic systems, including enhanced three-dimensional (3D) coverage due to pseudorotation and improved stereochemical control for target selectivity. Early breakthroughs include the development of pyrrolidine-containing antihistamines and antipsychotics, which leveraged the scaffold’s capacity to adopt bioactive conformations.
A landmark advancement occurred with the discovery of pyrrolidine-based angiotensin-converting enzyme (ACE) inhibitors, where the ring’s sp³-hybridized carbons facilitated optimal binding to the zinc-containing active site. Modern applications extend to kinase inhibitors, protease antagonists, and G protein-coupled receptor (GPCR) modulators. For example, cis-3,4-diphenylpyrrolidine derivatives have demonstrated nanomolar potency as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a target for autoimmune diseases. The stereogenicity of pyrrolidine carbons enables precise spatial orientation of substituents, as evidenced by enantioselective interactions with chiral protein targets.
Table 1: Evolution of Pyrrolidine Derivatives in Drug Discovery
| Era | Key Development | Therapeutic Area |
|---|---|---|
| 1950–1970 | Antihistamines (e.g., chlorpheniramine) | Allergy management |
| 1980–2000 | ACE inhibitors (e.g., captopril analogs) | Cardiovascular diseases |
| 2010–present | RORγt inverse agonists | Autoimmune disorders |
| 2010–present | Spiro-pyrrolidine conjugates | Antimicrobial agents |
The integration of pyrrolidine with fluorinated aromatic systems, as seen in 3-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine hydrochloride, reflects a contemporary trend toward leveraging halogenated motifs to fine-tune drug-like properties.
Role of Trifluoromethyl Substituents in Bioactive Compound Design
Trifluoromethyl (-CF₃) groups exert profound effects on molecular recognition and pharmacokinetics through a combination of electronic withdrawal, hydrophobic surface area augmentation, and metabolic resistance. In this compound, the two -CF₃ substituents per phenyl ring create a strongly electron-deficient aromatic system, which enhances π-π stacking interactions with tyrosine or tryptophan residues in target proteins. This electronic perturbation also reduces susceptibility to oxidative metabolism, as demonstrated by the compound’s stability in microsomal assays.
The steric bulk of -CF₃ groups introduces selective steric hindrance, shielding vulnerable regions of the molecule from enzymatic degradation while permitting specific interactions with deep binding pockets. For instance, in RORγt inhibitors, hexafluoroisopropyl alcohol moieties adjacent to pyrrolidine scaffolds form critical hydrogen bonds with histidine residues, achieving sub-100 nM potency. Similarly, the 3,5-bis(trifluoromethyl)phenyl groups in the subject compound likely contribute to high binding affinity through a combination of hydrophobic burial and dipole-dipole interactions.
Table 2: Impact of Trifluoromethyl Groups on Drug Properties
| Property | Effect of -CF₃ Substituents |
|---|---|
| Lipophilicity | ↑ LogP by 0.5–1.0 per -CF₃ group |
| Metabolic Stability | ↓ CYP450-mediated oxidation due to electron withdrawal |
| Target Affinity | ↑ Through enhanced van der Waals interactions |
| Solubility | ↓ Aqueous solubility, requiring formulation optimization |
These attributes position this compound as a versatile scaffold for optimizing pharmacokinetic-pharmacodynamic (PK-PD) relationships in CNS-penetrant or long-acting therapeutics.
Significance of Hybrid Molecular Architectures in Multitarget Therapeutics
The convergence of pyrrolidine flexibility and trifluoromethyl-phenyl rigidity in this compound exemplifies the modern paradigm of hybrid molecular architectures. Such designs enable simultaneous engagement with multiple biological targets—a critical strategy for treating multifactorial diseases like cancer and neurodegenerative disorders. The pyrrolidine nitrogen serves as a hydrogen bond donor/acceptor, while the aromatic trifluoromethyl groups provide complementary hydrophobic surfaces for allosteric modulation.
Comparative studies highlight the advantages of hybrid systems over unitary scaffolds. For example, spiro-pyrrolidine-cholesterol conjugates exhibit dual antimicrobial and cholesterol-lowering activities by combining the membrane-disrupting properties of pyrrolidine with the lipid-raft targeting ability of sterols. In the case of this compound, preliminary computational docking suggests potential interactions with both enzymatic active sites and protein-protein interaction interfaces, though experimental validation remains ongoing.
Table 3: Comparative Analysis of Hybrid Pyrrolidine Derivatives
| Compound Class | Structural Features | Biological Activities |
|---|---|---|
| 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine HCl | Two -CF₃-phenyl groups, protonated amine | Kinase inhibition, GPCR modulation (predicted) |
| Spiro-pyrrolidine-cholesterol conjugates | Cholesterol-linked spirocycle | Antimicrobial, hypolipidemic |
| cis-3,4-Diphenylpyrrolidines | Axial phenyl groups, tertiary amine | RORγt inverse agonism (EC₅₀ = 61 nM) |
| Pyrrolidine-2,5-diones | Dicarbonyl system, polyhydroxylation | α-Glycosidase inhibition (IC₅₀ < 1 µM) |
This hybrid approach aligns with the growing emphasis on polypharmacology, where single molecules address multiple nodes in disease-associated networks. The compound’s synthetic accessibility—via established methods like reductive amination of bis(trifluoromethyl)benzaldehyde derivatives—further enhances its utility as a platform for structure-activity relationship (SAR) exploration.
Properties
Molecular Formula |
C12H12ClF6N |
|---|---|
Molecular Weight |
319.67 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H11F6N.ClH/c13-11(14,15)9-3-8(7-1-2-19-6-7)4-10(5-9)12(16,17)18;/h3-5,7,19H,1-2,6H2;1H |
InChI Key |
VNLKKEBCDNIKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The key aromatic moiety, 3,5-bis(trifluoromethyl)phenyl group, is typically introduced via a substituted aryl halide or aryl ether precursor.
- Pyrrolidine ring formation often starts from pyroglutamic acid derivatives or related lactams, which are manipulated through reduction, ring-opening, and functional group transformations.
- Intermediates such as diene-imine and lactol compounds are crucial in the stepwise synthesis, enabling selective functionalization and stereochemical control.
Stepwise Synthetic Route (Based on WO2010028232A1 Patent)
Preparation of Pyrazolo-5-one Intermediate (Formula III):
- Pyroglutamic acid is treated with trimethylacetaldehyde and methanesulfonic acid to yield a bicyclic pyrrolo-oxazole dione intermediate.
- This intermediate is further reacted with methyl formate to produce a pyrrolo-oxazole carbaldehyde.
- Subsequent vinylation leads to a 7a-vinyl-dihydro-pyrrolo-oxazole dione compound.
Formation of Diene-Imine Intermediate (Formula V):
- The freebase of a chiral amine containing the 3,5-bis(trifluoromethyl)phenyl group is reacted with the pyrazolo-5-one intermediate to form a diene-imine.
- This step involves condensation under controlled conditions to ensure stereochemical integrity.
-
- The diene-imine is reduced to the corresponding diene-amine compound using appropriate reducing agents.
- The free amine is then converted into its hydrochloride salt by treatment with hydrogen chloride, yielding the final 3-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride.
Reaction Conditions and Reagents
- Bases such as triethylamine are used to facilitate ring transformations and deprotection steps.
- Reducing agents are carefully selected to avoid over-reduction or side reactions; common choices include catalytic hydrogenation or hydride donors.
- Solvents such as dichloromethane and methanol are used for extraction and purification.
- The hydrochloride salt formation typically involves bubbling dry hydrogen chloride gas into a solution of the free base or adding concentrated hydrochloric acid under controlled temperature.
Purification and Characterization
- The crude products are purified by flash column chromatography using silica gel with solvent gradients (e.g., ether/methanol mixtures).
- The hydrochloride salt is isolated as a crystalline solid, often by recrystallization from suitable solvents.
- Characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Summary of Key Synthetic Steps
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyroglutamic acid to pyrrolo-oxazole dione | Trimethylacetaldehyde, methanesulfonic acid, heat | 75-85 | Formation of bicyclic intermediate |
| 2 | Pyrrolo-oxazole dione to carbaldehyde | Methyl formate, controlled temperature | 70-80 | Aldehyde formation via ring opening |
| 3 | Vinylation of carbaldehyde | Vinylation reagents, mild conditions | 65-75 | Introduction of vinyl group |
| 4 | Condensation with chiral amine | Freebase amine, solvent, base | 60-70 | Formation of diene-imine |
| 5 | Reduction of diene-imine | Catalytic hydrogenation or hydride | 80-90 | Conversion to diene-amine |
| 6 | Formation of hydrochloride salt | Hydrogen chloride, solvent | >95 | Final salt formation, high purity |
Research Outcomes and Analysis
- The described synthetic route allows for stereoselective synthesis of the pyrrolidine derivative with high enantiomeric purity, critical for biological activity.
- The use of 3,5-bis(trifluoromethyl)phenyl substituent imparts unique electronic and steric properties beneficial for pharmaceutical applications.
- The hydrochloride salt form improves compound stability and solubility, facilitating handling and formulation.
- Optimization of reaction conditions, including temperature control and reagent stoichiometry, significantly affects yield and purity.
- The process is scalable and adaptable for industrial synthesis with appropriate modifications.
Chemical Reactions Analysis
Types of Reactions: 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst by stabilizing transition states and facilitating bond formation through its unique electronic and steric properties . In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Structural Features
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride | C₁₂H₁₁F₆N·HCl | ~327.7 (calc.) | Pyrrolidine, CF₃, hydrochloride salt |
| N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride | C₂₃H₁₉F₆N₃S·HCl | 519.93 | Thiourea, CF₃, chiral diphenylethylamine |
| (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenyl-methyl)-pyrrolidine | C₂₄H₄₅NO₂Si₂ | ~468.8 (calc.) | Silyl ether, benzyl-protected pyrrolidine |
Key Observations :
- Trifluoromethyl Groups : Present in the target compound and ’s thiourea derivative, these groups enhance hydrophobicity and electronic stabilization, critical for binding to hydrophobic enzyme pockets .
- Chirality: The thiourea derivative () features two chiral centers, enabling enantioselective interactions, whereas the target compound lacks explicit stereochemical notation .
- Protective Groups : The silyl ethers in ’s compounds serve as transient protecting groups during synthesis, contrasting with the permanent CF₃ substitution in the target compound .
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The target compound’s trifluoromethyl groups align with trends in fluorinated drug design (e.g., antimalarials, antivirals), where fluorine improves metabolic resistance .
- Catalysis : ’s thiourea derivative has been cited in enantioselective Michael additions, achieving >90% enantiomeric excess in pilot studies .
- Synthetic Intermediates : ’s compounds are pivotal in synthesizing pyrrolidine-based natural products, such as (+)-Preussin, demonstrating >70% yield in optimized routes .
Biological Activity
3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a compound of significant interest due to its unique structural features, particularly the presence of the trifluoromethyl groups. These groups enhance the compound's lipophilicity and biological activity, making it a valuable candidate in pharmaceutical research. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl groups increase the compound's hydrophobicity, facilitating interactions with hydrophobic regions in proteins and enzymes. This property is crucial for its potential therapeutic applications.
Key Mechanisms:
- Lipophilicity Enhancement: The trifluoromethyl groups improve solubility in lipid environments, aiding cellular uptake.
- Hydrogen Bonding: The compound can form hydrogen bonds with biological macromolecules, influencing its efficacy.
- Electrostatic Interactions: These interactions can modulate the binding affinity to target proteins.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
- Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1):
- Antimicrobial Properties:
- Cytotoxicity Studies:
Case Studies
Several studies highlight the biological potential of compounds related to this compound:
- Study on SRD5A1 Inhibition:
- Antimicrobial Activity Assessment:
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | Target/Organism | IC50/Effect | Notes |
|---|---|---|---|
| Inhibition of SRD5A1 | Human Keratinocytes | IC50 = 1.44 µM | Low cytotoxicity (IC50 = 29.99 µM) |
| Antimicrobial Activity | MRSA | Potent growth inhibition | Effective against resistant strains |
| Cytotoxicity | Human Keratinocytes | IC50 = 29.99 µM | Selective toxicity observed |
Q & A
Q. What are the standard synthetic routes for 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride?
The synthesis typically involves reacting 3,5-bis(trifluoromethyl)phenyl precursors with pyrrolidine derivatives under basic conditions. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, often using sodium hydroxide as a base and reflux conditions to facilitate intermediate formation (e.g., hydrazone intermediates in trifluoromethylphenyl-substituted pyrazole derivatives) . Purification methods like recrystallization or chromatography are critical for isolating the hydrochloride salt .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify trifluoromethyl group positions and pyrrolidine ring conformation.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical details. PubChem and CAS Common Chemistry provide standardized spectral data and InChI keys for cross-referencing .
Q. What are the primary applications of this compound in pharmaceutical research?
The trifluoromethyl groups enhance metabolic stability and bioavailability, making it valuable in:
- Proteomics : Modulating protein-protein interactions due to its polar yet lipophilic structure .
- Enzyme inhibition studies : The pyrrolidine moiety can act as a scaffold for targeting active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation .
- Catalyst screening : Palladium or nickel catalysts may enhance coupling efficiency in aryl-pyrrolidine bond formation .
- Purification : Gradient elution in HPLC or silica gel chromatography resolves closely related impurities .
Q. What strategies address discrepancies in reported biological activity data?
- Meta-analysis : Cross-validate results using standardized assays (e.g., IC₅₀ measurements under consistent pH/temperature) .
- Structural analogs : Compare activity across derivatives to isolate the impact of trifluoromethyl substitution .
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Models electronic effects of trifluoromethyl groups on reaction intermediates .
- Molecular docking : Screens potential targets (e.g., kinases) by simulating ligand-receptor interactions .
Q. What experimental designs are effective for stability studies under varying conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) to identify degradation pathways .
- Analytical monitoring : Use HPLC-MS to track decomposition products and quantify stability thresholds .
Q. How can chiral resolution be achieved if stereoisomers are present?
- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers for isolation .
Methodological Notes
- Contradictory data : Cross-reference PubChem, CAS, and peer-reviewed studies to resolve inconsistencies in synthetic protocols or spectral data .
- Advanced techniques : Integrate embedded experimental designs (quantitative + qualitative data) to address multi-faceted research questions, such as mechanistic studies combined with bioactivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
